[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
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Overview
Description
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine typically involves the formation of the thiazole ring followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The methanamine group can be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring or the methanamine group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine is unique due to its specific substitution pattern on the thiazole ring and the presence of both methoxy and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-5-9(3-4-11(8)15-2)10-7-16-12(6-13)14-10/h3-5,7H,6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSURXAAVNPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)CN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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